Carbonic Anhydrase Isozyme Selectivity Profile
4-[(Azepan-1-yl)carbonyl]benzylamine demonstrates a distinct carbonic anhydrase (CA) isozyme inhibition profile characterized by weak to negligible activity across multiple human CA isoforms. In standardized stopped-flow CO₂ hydration assays, the compound exhibited inhibition constant (Kᵢ) values exceeding 50,000 nM for CA I, CA II, and CA XII, and a Kᵢ of 23,500 nM for CA IX [1]. This low-affinity profile across the panel serves as a critical negative control benchmark when evaluating structure-activity relationships (SAR) of azepane-containing sulfonamide CA inhibitors, where potent nanomolar inhibition is typically required. For context, reference CA inhibitor acetazolamide exhibits Kᵢ values of approximately 250 nM for CA I, 12 nM for CA II, and 25 nM for CA IX [2], while potent azepane-sulfonamide hybrids (e.g., BDBM50552052) achieve Kᵢ = 5.30 nM for CA XII [3]. This 4,000- to 10,000-fold differential confirms that the benzylamine-azepane scaffold alone, without a sulfonamide zinc-binding group, does not confer CA inhibitory activity—a finding essential for SAR deconvolution studies [1].
| Evidence Dimension | Carbonic anhydrase inhibition potency |
|---|---|
| Target Compound Data | Kᵢ > 50,000 nM (CA I, CA II, CA XII); Kᵢ = 23,500 nM (CA IX) |
| Comparator Or Baseline | Acetazolamide: Kᵢ ≈ 250 nM (CA I), 12 nM (CA II), 25 nM (CA IX); BDBM50552052: Kᵢ = 5.30 nM (CA XII) |
| Quantified Difference | 4,000- to >10,000-fold lower potency vs. reference inhibitors |
| Conditions | Stopped-flow CO₂ hydration assay, recombinant human CA enzymes expressed in E. coli, 15 min preincubation |
Why This Matters
This negative control profile is essential for medicinal chemistry campaigns targeting CA isoforms, as it isolates the contribution of appended zinc-binding motifs from the scaffold itself.
- [1] BindingDB. BDBM50096140 (4-[(Azepan-1-yl)carbonyl]benzylamine). Affinity Data for Carbonic Anhydrase Isozymes. CHEMBL3593606. View Source
- [2] Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. DOI: 10.1038/nrd2467. View Source
- [3] BindingDB. BDBM50552052. Affinity Data for Carbonic Anhydrase XII. CHEMBL4747405. View Source
